(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
CAS No.: 897480-84-1
Cat. No.: VC4473751
Molecular Formula: C16H14FN3OS2
Molecular Weight: 347.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897480-84-1 |
|---|---|
| Molecular Formula | C16H14FN3OS2 |
| Molecular Weight | 347.43 |
| IUPAC Name | [4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
| Standard InChI | InChI=1S/C16H14FN3OS2/c17-11-3-1-4-12-14(11)18-16(23-12)20-8-6-19(7-9-20)15(21)13-5-2-10-22-13/h1-5,10H,6-9H2 |
| Standard InChI Key | YDVISZCVKXRUNW-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CS4 |
Introduction
The compound (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone represents a chemically complex structure that combines functionalities from fluorobenzothiazole, piperazine, and thiophene moieties. Such hybrid molecules are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
This review delves into the structural properties, synthesis pathways, biological significance, and potential applications of this compound in therapeutic research.
Synthesis Pathways
The synthesis of compounds like (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step reactions:
-
Formation of Benzothiazole Core:
-
The benzothiazole scaffold is synthesized by cyclization of o-aminothiophenol with a fluorinated aromatic aldehyde under acidic conditions.
-
-
Piperazine Functionalization:
-
Piperazine is introduced via nucleophilic substitution reactions with activated benzothiazole intermediates.
-
-
Thiophene Integration:
-
The thiophene moiety is coupled through acylation or amidation reactions using thiophenecarbonyl derivatives.
-
These steps are optimized for yield and purity using catalysts like iodine or Lewis acids and solvents such as DMF or DMSO.
Biological Significance
The compound's unique structure suggests its potential as a bioactive agent in various therapeutic areas:
-
Enzyme Inhibition:
-
Antimicrobial Activity:
-
Anticancer Potential:
Biological Data for Similar Compounds:
| Activity | IC / MIC (µM) | Target Organism/Cell Line |
|---|---|---|
| Tyrosinase Inhibition | ~10 µM | Agaricus bisporus |
| Antimicrobial | MIC ~5–50 µM | E. coli, S. aureus |
| Anticancer | IC ~15 µM | MCF7 |
Applications in Drug Development
Given its structural features and biological activities, the compound holds promise in the following domains:
-
Dermatological Agents:
-
As a tyrosinase inhibitor, it could be developed for treating hyperpigmentation disorders.
-
-
Antimicrobial Drugs:
-
Its broad-spectrum activity makes it a candidate for combating resistant bacterial strains.
-
-
Oncology Research:
-
Its cytotoxic properties warrant further exploration as a chemotherapeutic agent.
-
Computational Insights
In silico studies such as molecular docking and ADME (Absorption, Distribution, Metabolism, Excretion) profiling are critical for understanding the compound's drug-like properties:
| Parameter | Value/Prediction |
|---|---|
| Binding Affinity | High affinity for tyrosinase active site (-8 kcal/mol) |
| ADME Profile | Good oral bioavailability; moderate hepatic metabolism |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume